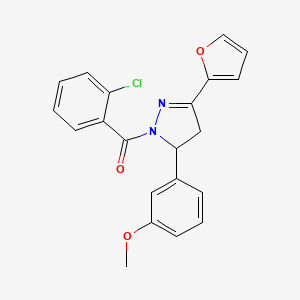

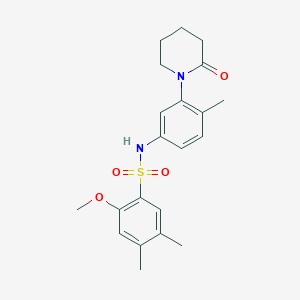

![molecular formula C22H20BrClN2O3 B2884312 (2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327175-92-7](/img/structure/B2884312.png)

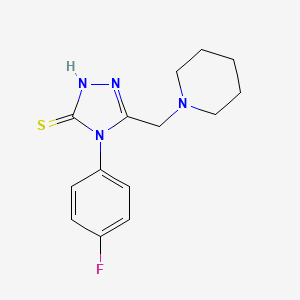

(2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a chromene derivative, which is a class of organic compounds with a fused ring system made up of a benzene ring and a pyran ring. Chromenes are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Molecular Structure Analysis

The compound contains several functional groups, including an imine group, a carboxamide group, and a tetrahydrofuran group. The presence of these groups would likely have a significant impact on the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar aromatic rings might give the compound both hydrophilic and hydrophobic properties .Applications De Recherche Scientifique

Antimicrobial and Antiprotozoal Applications

Compounds related to chromenes and carboxamides, such as the ones mentioned, have been studied for their antimicrobial and antiprotozoal activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown potent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively (Ismail et al., 2004). Furthermore, synthesized compounds within the chromene-carboxamide family have exhibited antimicrobial properties, highlighting their potential utility in developing new therapeutic agents (Ukhov et al., 2021).

Synthetic Methodologies

Research on the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides demonstrates the eco-friendly and efficient methods for creating these compounds, which could be adapted or serve as a foundation for synthesizing the compound (Proença & Marta Costa, 2008). Additionally, the synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives through an isocyanide-based domino conjugate addition/O-trapping rearrangement sequence provides a novel approach that could inspire methods for creating similar compounds (Gyuris et al., 2011).

Potential Roles in Medicinal Chemistry

The crystal structure analysis of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provides insights into the molecular conformations and interactions that could influence the biological activities of similar compounds (Gomes et al., 2015). This structural information is vital for understanding how such compounds could interact with biological targets, potentially leading to the development of new drugs.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-2-(4-chloro-3-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrClN2O3/c1-13-9-16(5-6-19(13)24)26-22-18(21(27)25-12-17-3-2-8-28-17)11-14-10-15(23)4-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBICIRCBLTVGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

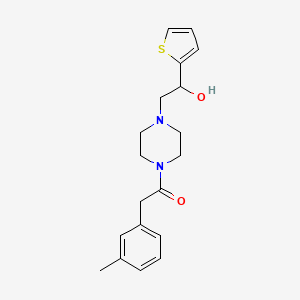

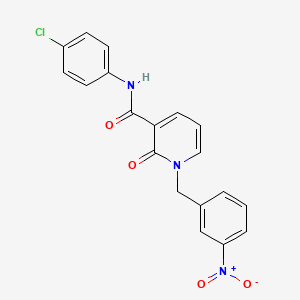

![Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate](/img/structure/B2884244.png)

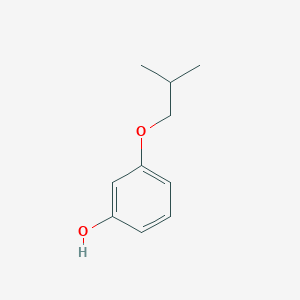

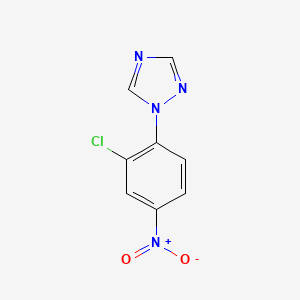

![2-(4-ethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2884248.png)

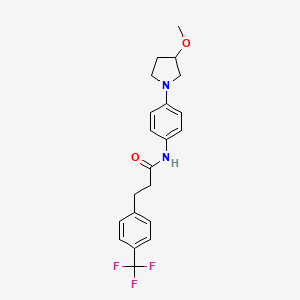

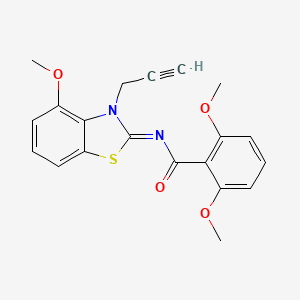

![2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride](/img/structure/B2884251.png)